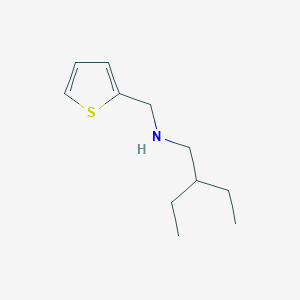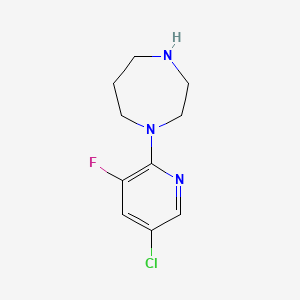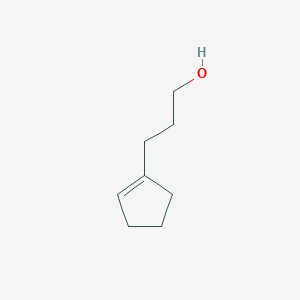
3-(Cyclopent-1-en-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopent-1-en-1-yl)propan-1-ol is an organic compound with the molecular formula C8H14O It is a cyclopentene derivative with a hydroxyl group attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopent-1-en-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentene with a suitable reagent to introduce the propyl chain and hydroxyl group. For example, the hydroboration-oxidation reaction of cyclopentene with borane followed by oxidation with hydrogen peroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes or other catalytic methods that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopent-1-en-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopent-1-en-1-ylpropanal or cyclopent-1-en-1-ylpropanone.
Reduction: Formation of 3-(cyclopent-1-en-1-yl)propane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(Cyclopent-1-en-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopent-1-en-1-yl)propan-1-ol depends on its interactions with molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopentene ring can participate in hydrophobic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler alcohol with a cyclopentane ring.
Cyclopentene: A related compound without the hydroxyl group.
3-Cyclopenten-1-ol: A similar compound with a hydroxyl group directly attached to the cyclopentene ring.
Uniqueness
3-(Cyclopent-1-en-1-yl)propan-1-ol is unique due to the presence of both a cyclopentene ring and a propyl chain with a hydroxyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-(cyclopenten-1-yl)propan-1-ol |
InChI |
InChI=1S/C8H14O/c9-7-3-6-8-4-1-2-5-8/h4,9H,1-3,5-7H2 |
InChI Key |
WODJVJFXRHKHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


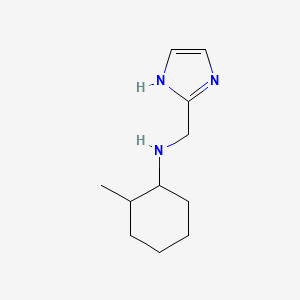
![4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane](/img/structure/B13247876.png)

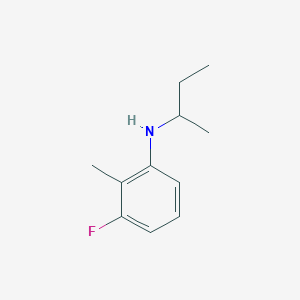
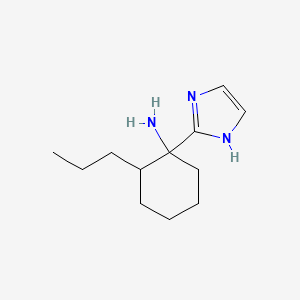
![(2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B13247896.png)

![5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol](/img/structure/B13247903.png)
![N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B13247905.png)
![4-[(4-Bromo-3-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13247910.png)
![4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13247921.png)
